(E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one

antimalarial structure-activity relationship quinolinyl chalcone

Quinoline-chalcone SAR campaigns frequently stall when specific halogen regioisomers are unavailable, forcing researchers to accept proxied analogs with unverified activity profiles. This 3-fluorophenyl derivative is stocked as a precisely defined meta-fluoro B-ring probe, eliminating that gap. • Unique regioisomer for head-to-head comparison with 4-F, 2-F, and non-fluorinated analogs in antiplasmodial screening. • ≥95% purity confirmed by NMR and LC-MS; reliable for hit-validation and lead-optimization workflows. • Immediate global dispatch with custom packaging and bulk quantities available on request.

Molecular Formula C19H13ClFNO
Molecular Weight 325.77
CAS No. 1798415-95-8
Cat. No. B2761962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one
CAS1798415-95-8
Molecular FormulaC19H13ClFNO
Molecular Weight325.77
Structural Identifiers
SMILESCC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC(=CC=C3)F)Cl
InChIInChI=1S/C19H13ClFNO/c1-12-5-6-13-10-15(19(20)22-17(13)9-12)7-8-18(23)14-3-2-4-16(21)11-14/h2-11H,1H3/b8-7+
InChIKeyDSZACVRPOFADKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1798415-95-8 (E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one Procurement Baseline


(E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one (CAS 1798415-95-8) is a synthetic quinolinyl chalcone featuring a 2-chloro-7-methylquinoline A-ring and a 3-fluorophenyl B-ring connected via an α,β-unsaturated enone linker [1]. This compound belongs to a privileged class of quinoline–chalcone hybrids whose biological profile is highly sensitive to phenyl-ring halogen substitution pattern [2]. Only limited published bioactivity data exist for this specific derivative; the most structurally proximal analog with publicly reported assay data is the 4-fluorophenyl regioisomer (CAS 1281694-12-9) .

Why Generic Quinolinyl Chalcone Substitution Fails for 1798415-95-8


Quinoline–chalcone hybrids display pronounced structure–activity relationship sensitivity to B-ring substitution, where regioisomeric fluorine placement (ortho vs. meta vs. para) or the absence of fluorine can alter target binding, cellular permeability, and metabolic stability [1]. Published antimalarial and cytotoxicity studies across quinolinyl chalcone series demonstrate that even a single halogen positional shift can change IC50 values by >1 log order [2]. Generic procurement of unsubstituted phenyl or alternate-halogen analogs without head-to-head activity data therefore carries a material risk of obtaining a compound with divergent target engagement and physicochemical behavior, compromising assay reproducibility or lead optimization campaigns.

Quantitative Differentiation Evidence for 1798415-95-8 vs. Closest Analogs


Regioisomeric Differentiation: 3-Fluorophenyl vs. 4-Fluorophenyl Analog Binding & Activity Landscape

No direct head-to-head bioassay comparison between the 3-fluorophenyl target compound and its 4-fluorophenyl regioisomer (CAS 1281694-12-9) has been published as of the evidence cutoff date. However, class-level SAR data from the Dominguez quinolinyl chalcone series demonstrate that B-ring substitution position strongly modulates in vitro antimalarial potency, with IC50 variations exceeding 10-fold between closely related analogs [1]. In that series, the most active compound (A4) achieved an IC50 of 0.031 μM against P. falciparum, while other analogs in the same set reached only 0.5–3.8 μg/mL [1]. This establishes the principle that procurement of a specific regioisomer is scientifically non-arbitrary.

antimalarial structure-activity relationship quinolinyl chalcone

Fluorinated vs. Non-Fluorinated Phenyl Ring Comparison: Physicochemical and Metabolic Stability Attributes

While direct experimental logP or metabolic stability data for 1798415-95-8 are not publicly available, the presence of a 3-fluorophenyl group versus the unsubstituted phenyl analog (3-(2-chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one, CAS 120153-77-7) is expected to confer measurable differences in lipophilicity, metabolic soft-spot protection, and target-binding affinity based on well-established fluorine substitution effects [1]. Fluorine substitution is known to increase logD by ~0.2–0.5 units and can block oxidative metabolism at the substituted position.

metabolic stability lipophilicity fluorinated chalcone

2-Cl-7-CH3 Quinoline Core: Synthetic Accessibility & Crystallinity Advantages vs. Alternate Quinoline Substitution Patterns

The 2-chloro-7-methyl substitution pattern on the quinoline ring of 1798415-95-8 facilitates reliable synthetic access via Vilsmeier–Haack formylation of 2-chloro-7-methylquinoline followed by Claisen–Schmidt condensation [1]. Crystallographic data for closely related 2-chloro-7-methylquinolinyl chalcones confirm that this substitution pattern yields well-ordered crystal structures (e.g., (2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one ethanol monosolvate, CCDC deposition [2]), facilitating purification and characterization by single-crystal XRD.

quinoline synthesis crystallinity solid-state properties

Data Deficiency: Absence of Direct Comparative Bioassay Data

A systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and the patent literature (searched 2026-04-29) did not retrieve any head-to-head biological potency, selectivity, or ADME study in which (E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one was directly compared against the 4-fluorophenyl regioisomer, the unsubstituted phenyl analog, or any other defined comparator in the same assay [1]. No IC50, MIC, Ki, EC50, or in vivo efficacy data specific to this CAS number were located. This constitutes a significant evidence gap that limits procurement justification based solely on biological differentiation. All differentiation claims in the present guide are therefore limited to class-level chemical rationale and SAR inference from structurally related quinolinyl chalcone series [2].

data gap procurement risk bioassay

1798415-95-8 Procurement-Relevant Application Scenarios


Exploratory Antimalarial or Antiprotozoal Screening Libraries

Given the well-established antimalarial activity of quinolinyl chalcones with IC50 values reaching 0.031 μM for optimized analogs [1], the 3-fluorophenyl derivative is a rational inclusion in focused screening libraries targeting Plasmodium falciparum or related apicomplexan parasites. Its unique regioisomeric fluorine placement (meta vs. para) provides a specific chemical probe for mapping B-ring SAR in whole-cell parasite growth inhibition assays, where even modest potency differences between regioisomers can reveal key binding interactions.

Quinoline–Chalcone Hybrid Medicinal Chemistry Lead Optimization

The 2-chloro-7-methylquinoline core is a privileged scaffold for kinase inhibition and anti-infective drug discovery [2]. This compound serves as a versatile intermediate for further derivatization (e.g., Michael addition, cyclization to pyrazolines or pyrimidines) while maintaining a defined 3-fluorophenyl B-ring that can be directly compared against 4-fluorophenyl, 2-fluorophenyl, and non-fluorinated versions in parallel SAR arrays.

ADME Comparative Studies: Fluorine Substitution Effects on Metabolic Stability

The 3-fluorophenyl group provides a specific tool for investigating the positional effect of fluorine substitution on Phase I oxidative metabolism in quinoline–chalcone hybrids. Comparative microsomal stability assays with the unsubstituted phenyl analog (CAS 120153-77-7) can quantify the metabolic shielding benefit of meta-fluorine substitution at the susceptible phenyl para-position, generating design principles for future lead compounds.

Crystallography and Solid-State Characterization Studies

Closely related 2-chloro-7-methylquinolinyl chalcones have been successfully characterized by single-crystal X-ray diffraction, demonstrating well-ordered crystal packing suitable for unambiguous structural confirmation [3]. The 3-fluorophenyl derivative is expected to exhibit similar crystallinity, making it suitable for co-crystallization studies, polymorph screening, or as a reference standard in solid-state analytical method development.

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